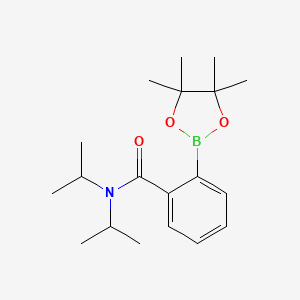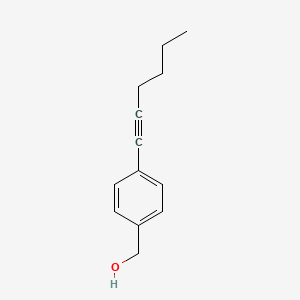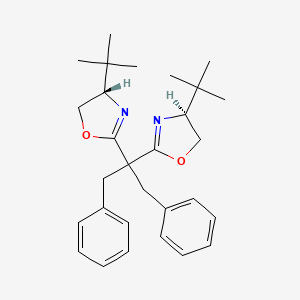![molecular formula C8H5BrSZn B6319288 Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF CAS No. 1233318-29-0](/img/structure/B6319288.png)
Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF (BZT-ZnBr-THF) is an organometallic compound that has become increasingly popular for use in a variety of scientific research applications. BZT-ZnBr-THF is a versatile compound that can be used in a variety of organic synthesis reactions, as well as for its use in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF has been used in a variety of scientific research applications, including organic synthesis reactions, the study of biochemical and physiological processes, and the development of new pharmaceutical compounds. This compound has also been used as a catalyst for the synthesis of a variety of organic compounds, such as alkyl halides and aryl halides. In addition, this compound has been used in the study of biochemical and physiological processes, such as enzyme kinetics and protein folding. Finally, this compound has been used in the development of new pharmaceutical compounds, such as pharmaceuticals for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF is not yet fully understood, but it is thought to involve the formation of a zinc-thiophene complex. This complex is believed to act as a catalyst in the reaction of organic compounds, allowing for the synthesis of a variety of organic compounds. In addition, the zinc-thiophene complex is believed to be involved in the study of biochemical and physiological processes, such as enzyme kinetics and protein folding.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, but it is believed to have some beneficial effects. This compound has been shown to increase the rate of enzyme-catalyzed reactions, as well as to increase the efficiency of protein folding. In addition, this compound has been shown to have some anti-cancer properties, as well as to possess some anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF in laboratory experiments has a number of advantages, including its relative low cost, its ease of use, and its ability to act as a catalyst in a variety of reactions. In addition, this compound is a relatively safe compound, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments, including the fact that it is not very soluble in water, and that it can be toxic in high concentrations.
Direcciones Futuras
There are a number of potential future directions for the use of Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF in scientific research. For example, this compound could be used to develop new pharmaceutical compounds for the treatment of cancer and other diseases. In addition, this compound could be used to study the biochemical and physiological effects of other compounds, such as hormones and neurotransmitters. Finally, this compound could be used to develop new catalysts for a variety of organic synthesis reactions.
Métodos De Síntesis
Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF can be synthesized by a two-step process involving a Grignard reaction and a subsequent reaction with an aqueous bromide solution. In the first step, the Grignard reagent is synthesized by reacting benzo[b]thiophen-2-ylmagnesium bromide with zinc bromide in tetrahydrofuran (THF). The second step involves the reaction of the Grignard reagent with an aqueous bromide solution, resulting in the formation of this compound. The entire reaction process is typically carried out at room temperature, and yields a pure product that is suitable for use in scientific research applications.
Propiedades
IUPAC Name |
2H-1-benzothiophen-2-ide;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.BrH.Zn/c1-2-4-8-7(3-1)5-6-9-8;;/h1-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMAAQFPVONWHE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]S2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrSZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[6,6]-Phenyl-C61-butyric acid dodecyl ester; 98%](/img/structure/B6319247.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2,6-bis(pyridin-2-yl)pyridine](/img/structure/B6319259.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)



